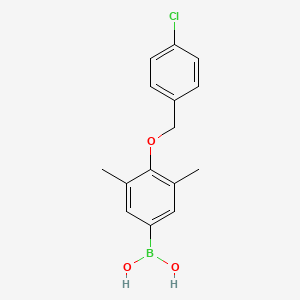

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Beschreibung

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a boronic acid derivative featuring a 3,5-dimethylphenyl core substituted with a 4'-chlorobenzyloxy group. This compound is structurally distinct due to the combination of electron-donating methyl groups and an electron-withdrawing chloro-substituted benzyloxy moiety. Such substitutions influence its electronic properties, solubility, and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions and dynamic combinatorial chemistry .

Eigenschaften

IUPAC Name |

[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-3-5-14(17)6-4-12/h3-8,18-19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKKDZFJTODELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584491 | |

| Record name | {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-38-0 | |

| Record name | {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Key Halogenated Intermediate

Catalytic Borylation

- Step 3: The brominated intermediate is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron, a base such as potassium acetate or cesium carbonate, and a suitable ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene).

- Step 4: The reaction is typically carried out in solvents such as dioxane or toluene at elevated temperatures (80–110 °C) under an inert atmosphere.

Hydrolysis to Boronic Acid

- Step 5: The resulting boronic ester is hydrolyzed under acidic or basic aqueous conditions to afford the target boronic acid.

- Step 6: Final purification by crystallization or chromatography yields 4-(4'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid as a solid with a melting point around 95–100 °C.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Aryl bromide, bis(pinacolato)diboron, Pd catalyst, base, dioxane/toluene, 80–110 °C | High selectivity, well-established | Requires palladium catalyst, sensitive to moisture | 60–85 |

| Direct Catalytic Borylation | Aryl bromide, bis(pinacolato)diboron, Pd/Ni catalyst, base, inert atmosphere | Direct, fewer steps | Sensitive to substituents, catalyst cost | 50–75 |

| Lithiation and Borylation | Organolithium reagent, trialkyl borate, low temperature | Useful for regioselective borylation | Sensitive reagents, low functional group tolerance | 40–60 |

Analyse Chemischer Reaktionen

Types of Reactions

4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids .

Wissenschaftliche Forschungsanwendungen

4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

Key structural analogs include:

- However, steric hindrance from the 3,5-dimethyl groups may reduce reaction efficiency .

- Boroxine Formation: Unlike 3,5-dimethylphenylboronic acid, which forms stable homo- and hetero-boroxines under thermodynamic control , the bulky benzyloxy substituent in 4-(4'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid likely disrupts boroxine equilibria, favoring monomeric forms .

Thermodynamic and Kinetic Stability

- Thermodynamic Stability: 3,5-Dimethylphenylboronic acid forms four boroxines (homo- and hetero-) under gas-phase conditions, as demonstrated by GC-MS . The benzyloxy substituent in this compound likely reduces boroxine stability due to steric effects, favoring monomeric species in solution .

Dynamic Combinatorial Chemistry

3,5-Dimethylphenylboronic acid is a key component in dynamic libraries for generating boroxine-based macrocycles . The benzyloxy-chloro derivative’s reduced boroxine stability may limit its utility in such systems but could enable selective monomeric applications .

Material Science and OLEDs

Simple phenylboronic acids (e.g., 4-methylphenylboronic acid) are used in OLED precursors . The target compound’s extended conjugation (via benzyloxy) and chloro substituent could enhance charge transport properties, though this remains unexplored in published studies .

Biologische Aktivität

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No. 849062-38-0) is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is critical for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer activity by inhibiting proteasome function. A study demonstrated that derivatives of phenylboronic acids, including this compound, could effectively inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of the NF-kB signaling pathway. The compound's structural features enhance its binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro studies have indicated that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of serine proteases and other enzymes by forming reversible covalent bonds with active site residues.

- Molecular Recognition : Its boronic acid moiety allows it to selectively bind to diol-containing biomolecules, influencing various biochemical pathways.

- Signal Transduction Modulation : By interacting with key signaling molecules, the compound can alter cellular responses, particularly in cancer cells.

Study 1: Anticancer Efficacy

A recent study published in Molecular Cancer Therapeutics evaluated the anticancer efficacy of various boronic acid derivatives, including this compound. The results showed a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values indicating potent activity at low concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.2 |

| Other Boronic Acid Derivative | MCF-7 | 10.1 |

Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of boronic acids against common pathogens, this compound was tested against multiple bacterial strains. The compound exhibited notable inhibition zones in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.